molecular formula C20H23ClN2O3 B5588360 (E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine

(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine

Cat. No.: B5588360
M. Wt: 374.9 g/mol
InChI Key: IQVNWIGBRNFLCL-HYARGMPZSA-N
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Description

(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a chlorophenyl group, and an ethoxyphenyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzene.

    Imine Formation: The intermediate is then reacted with morpholine and formaldehyde under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure but different functional groups.

    Bromomethyl methyl ether: A compound with a similar ether linkage but different substituents.

Uniqueness

(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine is unique due to its combination of a morpholine ring, chlorophenyl group, and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-2-25-20-13-17(14-22-23-9-11-24-12-10-23)5-8-19(20)26-15-16-3-6-18(21)7-4-16/h3-8,13-14H,2,9-12,15H2,1H3/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVNWIGBRNFLCL-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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